

# best practices for storing and handling AF497 antibody

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## Compound of Interest

Compound Name: AA-497

Cat. No.: B1664272

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## AF497 Antibody Technical Support Center

Welcome to the technical support center for the AF497 antibody. This guide provides best practices for storing and handling the AF497 antibody, along with troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.

## Frequently Asked Questions (FAQs)

Q1: How should I store the AF497 antibody upon receipt?

A1: Upon receipt, the lyophilized antibody should be stored at  $-20^{\circ}\text{C}$  to  $-70^{\circ}\text{C}$ .<sup>[1][2]</sup> If you receive the liquid small pack size (-SP), it is shipped with polar packs and should also be stored immediately at  $-20^{\circ}\text{C}$  to  $-70^{\circ}\text{C}$ .<sup>[1]</sup>

Q2: How do I reconstitute the lyophilized AF497 antibody?

A2: Reconstitute the antibody at 0.2 mg/mL in sterile PBS.<sup>[1][2]</sup>

Q3: What are the recommended storage conditions for the reconstituted antibody?

A3: For short-term storage, the reconstituted antibody can be kept at  $2^{\circ}\text{C}$  to  $8^{\circ}\text{C}$  for up to one month.<sup>[1][2]</sup> For long-term storage, it should be stored at  $-20^{\circ}\text{C}$  to  $-70^{\circ}\text{C}$  for up to six months under sterile conditions.<sup>[1][2]</sup> It is crucial to use a manual defrost freezer and avoid repeated freeze-thaw cycles.<sup>[1][2]</sup>

Q4: Can I aliquot the reconstituted antibody?

A4: Yes, it is highly recommended to prepare single-use aliquots after reconstitution to minimize freeze-thaw cycles.[\[3\]](#)

Q5: In which applications can I use the AF497 antibody?

A5: The AF497 antibody is suitable for use in Western Blotting (WB), Flow Cytometry, and Immunohistochemistry (IHC).[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q6: What is the species reactivity of the AF497 antibody?

A6: This antibody is reactive with mouse and human Leptin R. In direct ELISAs, there is approximately 30% cross-reactivity with recombinant human Leptin R.[\[2\]](#)[\[4\]](#)

## Quantitative Data Summary

Parameter	Recommendation	Citations
Storage Temperature (Lyophilized)	-20°C to -70°C	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature (Reconstituted, Short-term)	2°C to 8°C (up to 1 month)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature (Reconstituted, Long-term)	-20°C to -70°C (up to 6 months)	<a href="#">[1]</a> <a href="#">[2]</a>
Reconstitution Concentration	0.2 mg/mL in sterile PBS	<a href="#">[1]</a> <a href="#">[2]</a>
Western Blot Working Concentration	0.1 µg/mL	<a href="#">[1]</a> <a href="#">[2]</a>
Flow Cytometry Working Concentration	2.5 µg/10 <sup>6</sup> cells	<a href="#">[1]</a> <a href="#">[2]</a>
Immunohistochemistry Working Concentration	5-15 µg/mL	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

## Immunohistochemistry (IHC) Staining of Frozen Tissue Sections

- **Tissue Preparation:** Use perfusion-fixed frozen sections of the tissue of interest (e.g., rat brain).
- **Primary Antibody Incubation:** Incubate the tissue sections with the AF497 antibody at a concentration of 15 µg/mL overnight at 4°C.[2]
- **Detection System:** Use an appropriate secondary antibody detection system, such as an Anti-Goat HRP-DAB Cell & Tissue Staining Kit.
- **Counterstaining:** Counterstain the tissue with hematoxylin to visualize cell nuclei.
- **Analysis:** Specific labeling will appear brown, localized to the cytoplasm of the cells of interest, while the nuclei will be blue.[2]

## Western Blot (WB)

- **Sample Preparation:** Prepare protein lysates from your cells or tissues of interest. For a positive control, you can use Recombinant Mouse Leptin R Fc Chimera.
- **Electrophoresis and Transfer:** Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the AF497 antibody at a concentration of 0.1 µg/mL overnight at 4°C.[1][2]
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No Signal / Weak Signal	Improper antibody storage	Ensure the antibody has been stored at the recommended temperature and freeze-thaw cycles have been avoided.
Insufficient antibody concentration	Optimize the antibody concentration. Perform a titration experiment to find the optimal concentration for your application.	
Inactive secondary antibody	Verify the secondary antibody is working correctly with other primary antibodies.	
High Background / Non-specific Staining	Antibody concentration is too high	Reduce the concentration of the primary antibody.
Insufficient washing	Increase the number and duration of washing steps.	
Fc receptor binding	For flow cytometry on mouse cells, consider using an Fc block (e.g., Mouse SeroBlock FcR). <a href="#">[5]</a>	
Unexpected Bands in Western Blot	Protein degradation	Use fresh samples and add protease inhibitors to your lysis buffer.
Non-specific antibody binding	Increase the stringency of your washing steps or try a different blocking buffer.	

## Visual Workflows

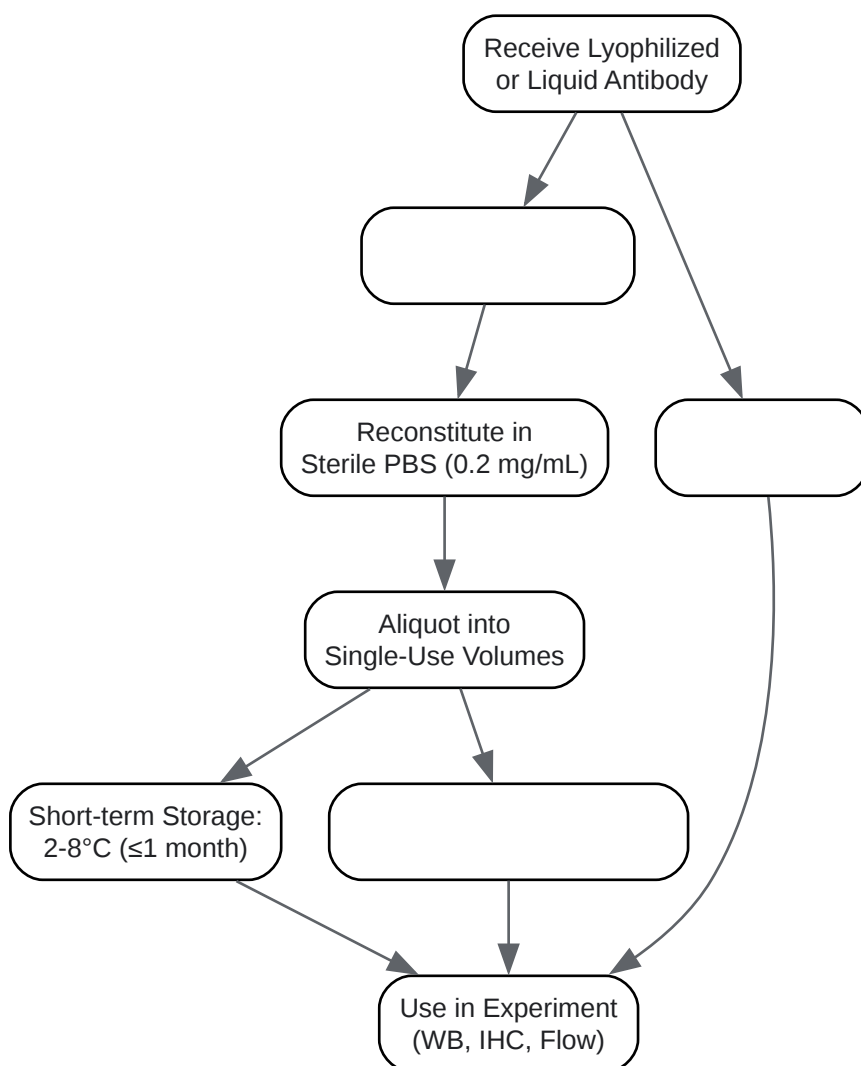


Figure 1: Recommended AF497 Antibody Handling Workflow

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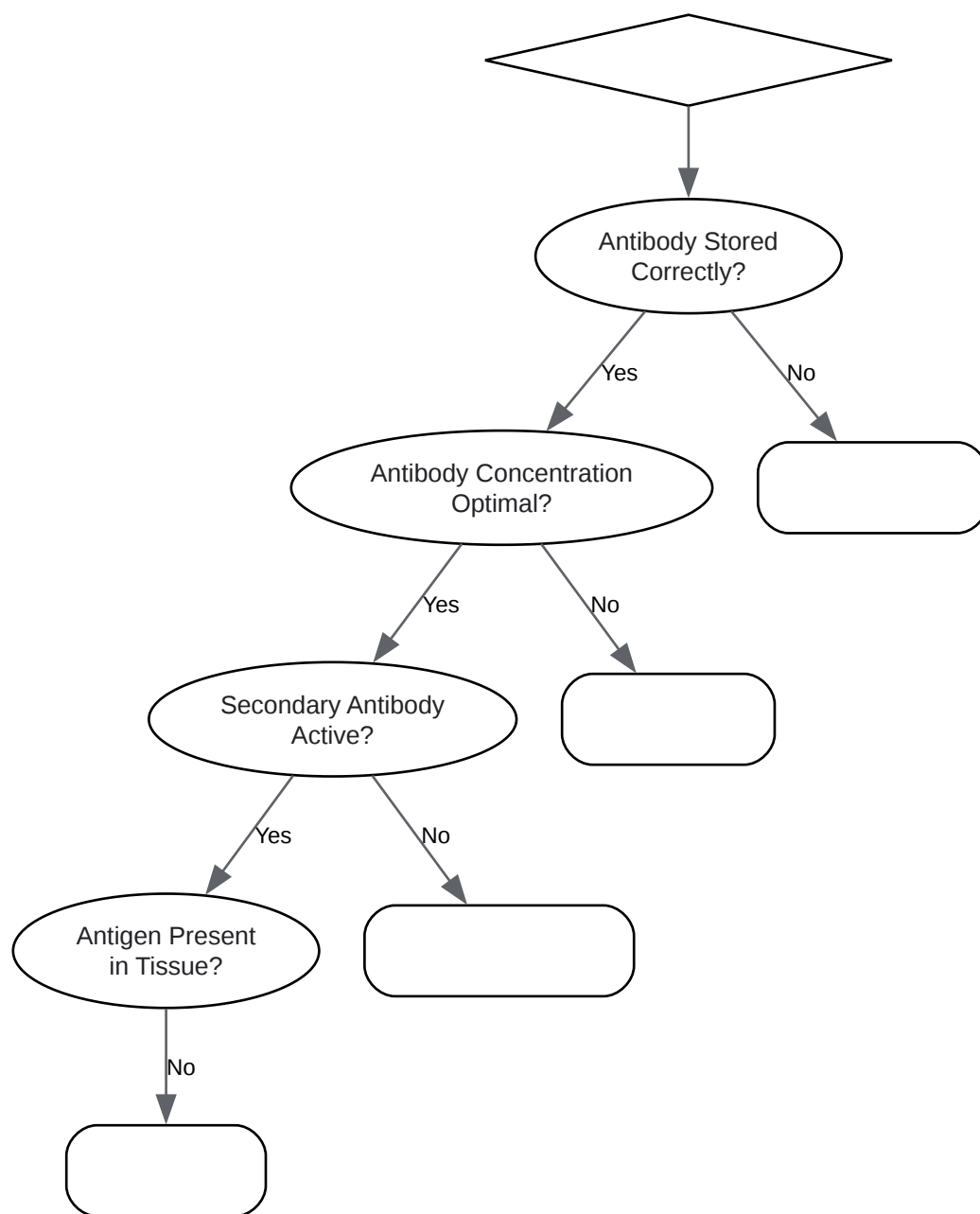


Figure 2: IHC Troubleshooting Logic

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Figure 2: IHC Troubleshooting Logic

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